7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
The compound “7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule that features a unique combination of triazole, thiazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, cyclopropyl derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound “7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound’s unique properties could be harnessed for the development of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism by which “7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole, thiazole, and pyrimidine derivatives, such as:
- “4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole”
- “5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”
- “2-phenylcyclopropyl derivatives”
Uniqueness
The uniqueness of “7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” lies in its combination of multiple heterocyclic rings and the presence of a sulfanyl group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
7-[[4-methyl-5-(2-phenylcyclopropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-23-17(15-10-14(15)12-5-3-2-4-6-12)21-22-19(23)27-11-13-9-16(25)24-7-8-26-18(24)20-13/h2-9,14-15H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIMHMTYYQCUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=O)N3C=CSC3=N2)C4CC4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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